![molecular formula C18H18BrCl2N3O B2862321 N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide CAS No. 882081-20-1](/img/structure/B2862321.png)
N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H18BrCl2N3O and its molecular weight is 443.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18BrCl2N3O. It features a bromophenyl group and a piperazine moiety, which are critical for its biological activity. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various bacterial strains. In vitro studies show that modifications to the piperazine ring can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
Compound A | Moderate | High |
Compound B | High | Moderate |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. For example, compounds with similar piperazine structures have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay results indicate that the compound could inhibit cell proliferation significantly.
Case Study: MCF7 Cell Line Evaluation
- Method : SRB assay
- IC50 Value : TBD (To Be Determined)
- Comparison : Similar compounds showed IC50 values ranging from 10 µM to 50 µM.
The mechanism by which this compound exerts its effects is likely linked to its interaction with specific receptors in the body. Studies on related compounds suggest that they may act as antagonists or partial agonists at dopamine receptors (D3 subtype), which are implicated in various neurological disorders.
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of both the bromophenyl and dichlorophenyl groups in modulating the biological activity of the compound. Variations in these substituents can lead to significant changes in potency and selectivity for target receptors.
Key Findings:
- Bromine Substitution : Enhances lipophilicity and receptor binding.
- Chlorine Substitution : Influences the electronic properties and overall stability.
Toxicological Profile
According to safety data sheets, this compound exhibits potential skin and eye irritation upon contact. Inhalation may also lead to respiratory irritation. These findings underscore the necessity for careful handling during research applications .
特性
IUPAC Name |
N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrCl2N3O/c19-14-3-1-2-4-17(14)22-18(25)12-23-7-9-24(10-8-23)13-5-6-15(20)16(21)11-13/h1-6,11H,7-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERSXYAMOXWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。